molecular formula C18H17ClF3N3O B2380512 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone CAS No. 338979-19-4

1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone

Cat. No.: B2380512
CAS No.: 338979-19-4
M. Wt: 383.8
InChI Key: RUINCLUWMWDPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: This compound features a 3-chloro-5-(trifluoromethyl)pyridine core linked via a piperazine ring to a 4-substituted phenyl-1-ethanone group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the piperazine linker contributes to conformational flexibility . Synthesis typically involves coupling a brominated ethanone intermediate (e.g., 2-bromo-1-(4-substituted piperazinyl)ethanone) with a pyridinyl-thiol or sulfonyl chloride under basic conditions (triethylamine, reflux) .

Its trifluoromethyl group may enhance target binding through hydrophobic interactions .

Properties

IUPAC Name

1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O/c1-12(26)13-2-4-15(5-3-13)24-6-8-25(9-7-24)17-16(19)10-14(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUINCLUWMWDPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Trifluoromethylation

The pyridine core is synthesized via a halogenation-trifluoromethylation sequence. Starting from 3,5-dichloropyridine, copper-mediated trifluoromethylation introduces the -CF₃ group at the 5-position. This reaction employs methyl chlorodifluoroacetate as the trifluoromethyl source under refluxing dimethylformamide (DMF), achieving 65–70% yield.

Reaction Conditions

  • Reagents : 3,5-Dichloropyridine, CuI, methyl chlorodifluoroacetate.
  • Solvent : DMF, anhydrous.
  • Temperature : 120°C, 24 hours.
  • Yield : 68% (isolated via column chromatography).

The chloro substituent at the 3-position remains intact, providing a handle for subsequent piperazine coupling.

Piperazine Functionalization and Coupling

Piperazine Activation

Piperazine is activated via N-alkylation or N-arylation to introduce the phenylacetyl group. A common method involves reacting piperazine with 4-fluoronitrobenzene in the presence of potassium carbonate, followed by nitro group reduction to yield 4-piperazinophenylamine.

Stepwise Protocol

  • Nitroaryl Coupling :
    • Piperazine + 4-fluoronitrobenzene → 4-(piperazin-1-yl)nitrobenzene.
    • Conditions : DMSO, K₂CO₃, 80°C, 12 hours.
    • Yield : 82%.
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
    • Conditions : Ethanol, 40 psi H₂, 6 hours.
    • Yield : 95%.

Pyridine-Piperazine Coupling

The 3-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic aromatic substitution with the piperazine intermediate. The reaction is catalyzed by palladium(II) acetate with Xantphos as a ligand, enabling C–N bond formation.

Optimized Parameters

  • Molar Ratio : 1:1.2 (pyridine:piperazine).
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C, 18 hours.
  • Yield : 74%.

Acetylation of the Phenylpiperazine Intermediate

The final step introduces the acetyl group via Friedel-Crafts acylation or direct ketonization. Acetic anhydride in the presence of aluminum chloride selectively acetylates the para position of the phenyl ring.

Friedel-Crafts Acylation

  • Reagents : Phenylpiperazine intermediate, acetic anhydride, AlCl₃.
  • Solvent : Dichloromethane, 0°C → room temperature.
  • Time : 4 hours.
  • Yield : 88%.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling Variant

An alternative approach employs a Suzuki-Miyaura cross-coupling to assemble the biaryl structure. This method uses a boronic ester-functionalized pyridine and a bromophenylpiperazine precursor.

Key Advantages

  • Higher functional group tolerance.
  • Avoids harsh nucleophilic substitution conditions.

Limitations

  • Requires expensive palladium catalysts.
  • Lower yield (62%) compared to classical methods.

One-Pot Multi-Component Synthesis

Recent advances explore one-pot strategies combining pyridine trifluoromethylation, piperazine coupling, and acetylation in a single reactor. This method reduces purification steps but faces challenges in reaction compatibility.

Mechanistic Insights and Kinetic Studies

Nucleophilic Aromatic Substitution Dynamics

The chloro-pyridine’s reactivity is enhanced by the -CF₃ group, which polarizes the aromatic ring. Density functional theory (DFT) calculations indicate a transition state where the piperazine nitrogen attacks the pyridine’s C3 position, with a calculated activation energy of 24.3 kcal/mol.

Palladium-Catalyzed Coupling Pathways

In Pd-mediated reactions, oxidative addition of the chloro-pyridine to Pd(0) forms a Pd(II) intermediate. Ligand exchange with piperazine precedes reductive elimination to yield the coupled product. In situ XAS studies confirm Pd nanoparticle formation during catalysis.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, phenyl-H), 3.75–3.82 (m, 8H, piperazine-H), 2.60 (s, 3H, COCH₃).
  • HRMS : m/z 413.0921 [M+H]⁺ (calc. 413.0918).

Industrial-Scale Production Challenges

Cost Optimization

The high cost of trifluoromethylation reagents and palladium catalysts drives research into cheaper alternatives. Copper-mediated trifluoromethylation and ligand-free Pd systems show promise.

Environmental Considerations

Waste streams containing fluorine and chlorinated byproducts require specialized treatment. Scavenging resins and fluorine-adsorbent materials are employed to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone is utilized as a building block in synthetic organic chemistry. Its unique functional groups allow it to participate in various reactions, including:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : The ethanone group can be reduced to alcohols.
  • Substitution Reactions : The chlorinated pyridine ring can undergo nucleophilic substitution.

These reactions are essential for the development of more complex molecules in pharmaceutical and agrochemical research.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives similar to this compound demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.
CompoundActivityTest Organism
1AntibacterialStaphylococcus aureus
2AntitubercularMycobacterium tuberculosis
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary results suggesting it may inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including infections and cancer.

Industry

The compound is also relevant in industrial applications:

  • Agrochemicals : Its chemical properties make it suitable for use in the formulation of pesticides and herbicides.
  • Chemical Manufacturing : It serves as an intermediate in the synthesis of other industrial chemicals due to its reactivity.

Mechanism of Action

The mechanism of action of 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorinated pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The piperazine moiety may enhance its solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Substituent Variations on the Piperazine-Ethanone Core

Compound Name Key Substituents Molecular Weight Biological Activity Synthesis Reference
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone Phenyl-ethanone, CF₃, Cl 383.80 Potential CYP51 inhibition (inferred)
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone 4-Chlorophenyl, phenyl-ethanone 314.81 Not reported
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-(methylsulfonyl)piperazinyl)ethanone Methylsulfonyl, pyrazole 421.90 Antiproliferative activity (preliminary)
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone Naphthofuran-methanone 485.88 Not reported (structural diversity)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) Thiophene-butane, CF₃, Cl 437.85 Antiparasitic candidate

Key Observations :

  • Phenyl-ethanone vs.
  • Substituent Effects : Methylsulfonyl groups () improve solubility but may reduce membrane permeability compared to lipophilic trifluoromethyl groups.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.5 estimated), favoring blood-brain barrier penetration compared to polar methylsulfonyl analogs (logP ~2.1) .
  • Metabolic Stability : Chloro and trifluoromethyl groups resist oxidative metabolism, extending half-life relative to unsubstituted analogs .
  • Target Affinity: Pyridine-piperazine derivatives (e.g., UDO/UDD in ) show IC₅₀ values of 10–50 nM against Trypanosoma cruzi, suggesting similar potency for the target compound.

Biological Activity

The compound 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16H17ClF3N4
  • Molecular Weight : 393.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related piperazine derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundActivityTest Organism
1AntibacterialStaphylococcus aureus
2AntitubercularMycobacterium tuberculosis

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that piperazine-based compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and U-87 (glioblastoma) through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
U-8712Cell cycle arrest

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound might affect pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on piperazine derivatives showed a significant reduction in tumor size in xenograft models when treated with compounds structurally similar to this compound .
  • Another investigation reported that these compounds effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections .

Q & A

Q. Q1: What are the key synthetic challenges in preparing 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine with 4-acetylphenyl intermediates. Key challenges include:

  • Piperazine Activation : Use of polar aprotic solvents (e.g., DMF) and coupling agents like HATU or EDC to facilitate nucleophilic substitution .
  • Trifluoromethyl Stability : Reactions must occur under mild temperatures (<80°C) to prevent decomposition of the trifluoromethyl group .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical for isolating the product .

Q. Q2: How can NMR and LC-MS resolve structural ambiguities in this compound, particularly regioisomeric byproducts?

Methodological Answer:

  • 1H/13C NMR : The trifluoromethyl group causes distinct splitting patterns (e.g., coupling constants J = 8–12 Hz for pyridinyl protons). Piperazine N–CH2 groups appear as broad singlets (δ 2.5–3.5 ppm), while the acetyl group resonates at δ 2.1–2.3 ppm .
  • 19F NMR : A single peak near δ -60 ppm confirms the trifluoromethyl group .
  • LC-MS (ESI+) : Expected [M+H]+ at m/z 413.1. Fragmentation patterns (e.g., loss of COCH3 at m/z 371) distinguish regioisomers .

Biological Activity Screening

Q. Q3: What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • Kinase Inhibition : Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. The pyridinyl-piperazine moiety suggests potential ATP-binding site interactions .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa or HEK293 cells, normalized to protein content .
  • Cytotoxicity : MTT assays (48h exposure, IC50 calculation) with controls for solvent effects (e.g., DMSO <0.1%) .

Advanced Mechanistic Studies

Q. Q4: How can computational methods (e.g., DFT, MD) predict the compound’s binding mode to therapeutic targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB: 4HJO for JAK2). The trifluoromethyl group enhances hydrophobic interactions, while the piperazine linker allows conformational flexibility .
  • MD Simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess stability. RMSD >2 Å indicates poor binding .
  • DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic regions .

Handling Contradictory Data

Q. Q5: How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 72%) for this compound?

Methodological Answer:

  • Variable Catalysts : Yields depend on coupling agents (e.g., HATU vs. EDC). HATU’s superior activation of carboxylates may explain higher yields .
  • Solvent Purity : Trace water in DMF reduces reactivity. Use molecular sieves or fresh solvent .
  • Byproduct Analysis : LC-MS can detect acetylated piperazine intermediates (e.g., m/z 455) that compete with the desired product .

Stability & Storage

Q. Q6: What degradation pathways are observed under long-term storage, and how can stability be improved?

Methodological Answer:

  • Hydrolysis : The acetyl group is susceptible to hydrolysis in aqueous buffers (t1/2 = 14d at pH 7.4). Store lyophilized at -20°C .
  • Photodegradation : UV-Vis studies show λmax at 270 nm. Use amber vials and avoid UV light .
  • Oxidation : Add antioxidants (e.g., BHT, 0.01% w/v) to DMSO stock solutions .

Structure-Activity Relationship (SAR) Optimization

Q. Q7: Which structural modifications enhance target selectivity while maintaining potency?

Methodological Answer:

  • Pyridinyl Substituents : Replace Cl with F to reduce steric hindrance (IC50 improves from 1.2 µM to 0.8 µM in JAK2 assays) .
  • Piperazine Linkers : Replace piperazine with homopiperazine to probe binding pocket depth .
  • Acetyl Group : Substitute with cyclopropyl ketone to resist metabolic oxidation (t1/2 increases from 2h to 6h in microsomes) .

Metabolic Profiling

Q. Q8: What in vitro models predict hepatic metabolism of this compound?

Methodological Answer:

  • Human Liver Microsomes (HLM) : Incubate with NADPH (1 mM, 37°C). LC-QTOF identifies hydroxylated metabolites (e.g., m/z 429.1) .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation). IC50 >10 µM suggests low inhibition risk .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone-imine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.